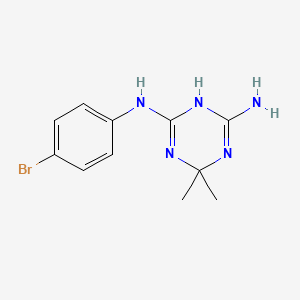
5-HT2B antagonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-388264-A is a biologically active compound known for its role as a 5-HT2B receptor antagonist. This compound has shown potential in studies related to diseases characterized by 5-HT2B receptor signaling, such as hepatocellular carcinoma, cardiovascular diseases, and gastrointestinal disorders .
Preparation Methods
The synthetic routes and reaction conditions for WAY-388264-A involve several steps, typically starting with the preparation of the core structure followed by functional group modifications. Industrial production methods often involve optimizing these steps to ensure high yield and purity. Specific details on the exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
WAY-388264-A undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
WAY-388264-A has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study 5-HT2B receptor signaling pathways.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Explored for potential therapeutic applications in treating diseases like hepatocellular carcinoma, cardiovascular diseases, and gastrointestinal disorders.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
WAY-388264-A exerts its effects by antagonizing the 5-HT2B receptor. This receptor is involved in various physiological processes, including the regulation of mood, appetite, and cardiovascular function. By blocking this receptor, WAY-388264-A can modulate these processes and potentially provide therapeutic benefits in related diseases .
Comparison with Similar Compounds
WAY-388264-A is unique in its high specificity and potency as a 5-HT2B receptor antagonist. Similar compounds include:
5-HT2B antagonist-1: Another 5-HT2B receptor antagonist with similar applications but different chemical properties and potency.
WAY-100635: A selective 5-HT1A receptor antagonist with different receptor specificity and applications.
WAY-388264-A stands out due to its specific receptor targeting and potential therapeutic applications in a variety of diseases.
Properties
Molecular Formula |
C11H14BrN5 |
|---|---|
Molecular Weight |
296.17 g/mol |
IUPAC Name |
2-N-(4-bromophenyl)-4,4-dimethyl-1H-1,3,5-triazine-2,6-diamine |
InChI |
InChI=1S/C11H14BrN5/c1-11(2)16-9(13)15-10(17-11)14-8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H4,13,14,15,16,17) |
InChI Key |
NZEZISMBIMCMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(NC(=N1)NC2=CC=C(C=C2)Br)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


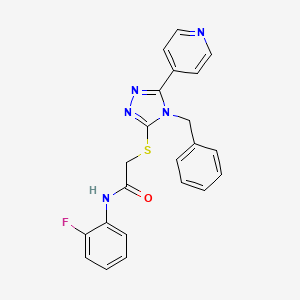
![1-(chloromethyl)-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B10805767.png)
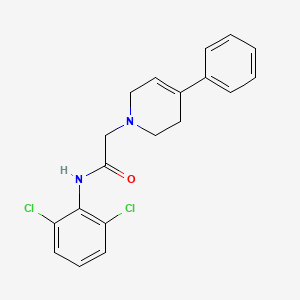
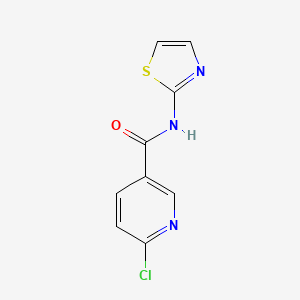
![N-(4-fluorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B10805784.png)
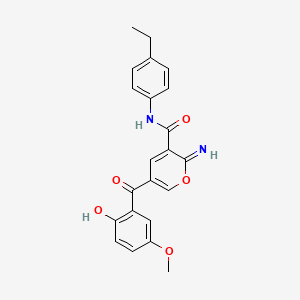
![1-Cyclopropyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B10805800.png)
![N-[4-[2-[4-(4-chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetyl]phenyl]propanamide](/img/structure/B10805811.png)
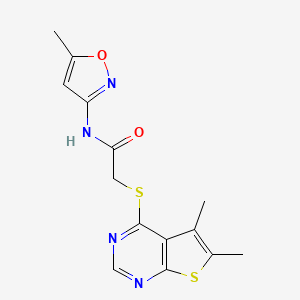
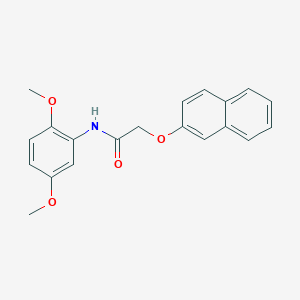
![6-(4-chlorophenyl)-3-[(2-fluorophenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10805847.png)
![N-Cycloheptyl-1-[(2,4,6-Trimethylphenyl)sulfonyl]piperidine-4-Carboxamide](/img/structure/B10805853.png)
![1-(4-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B10805856.png)

